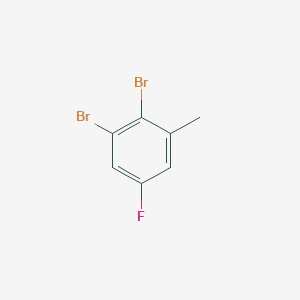

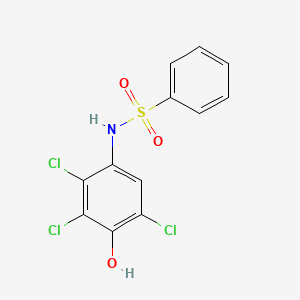

![molecular formula C11H14BrNO2 B2822229 3-Bromo-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1247239-29-7](/img/structure/B2822229.png)

3-Bromo-2-[(oxan-4-yl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” is a chemical compound that can be used as an intermediate for pharmaceutical and organic synthesis . It has a molecular weight of 242.12 .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of “2-Bromo-3-methoxycarbonyl-4-(oxan-4-yl)pyridine” involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach .Molecular Structure Analysis

The molecular structure of “this compound” has been optimized using both DFT and HF methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The boronic acid group in “this compound” can participate in various coupling reactions to create complex molecules. Additionally, the pyridine ring is a common scaffold in many drugs.科学的研究の応用

Synthesis and Antibacterial Activity

One study explored the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from related compounds, evaluating their antimicrobial activity against a range of aerobic and anaerobic bacteria. The compounds showed promising minimal inhibitory concentrations, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).

Bronsted and Lewis Acid Sites on Silica

Another study used pyridine adsorption to investigate the acidic properties of silica doped with various cations, including generating Lewis acid sites. This research provides insights into the interaction of pyridine derivatives with catalysts, which is crucial for understanding catalytic mechanisms (Connell & Dumesic, 1987).

Ring Contraction and Halogenation Reactions

Research on 3-methoxypiperidines transformed into 2-(bromomethyl)pyrrolidines via boron(III) bromide showcased a rare conversion of piperidines into pyrrolidines, opening pathways for novel synthetic strategies (Tehrani et al., 2000).

Regioselective Halogenation

The study on regioselective mono and dihalogenations of pyridines with N-bromosuccinimide underlines the reactivity and selectivity of halogenation reactions involving pyridine derivatives, which is significant for functional group manipulation in organic synthesis (Canibano et al., 2001).

Ethylene Dimerization Catalysts

Investigation into (imino)pyridine palladium(II) complexes as ethylene dimerization catalysts demonstrates the utility of pyridine derivatives in designing selective catalysts for industrial applications, showcasing the versatility of these compounds in catalysis (Nyamato et al., 2015).

作用機序

While the exact mechanism of action for “3-Bromo-2-[(oxan-4-yl)methoxy]pyridine” is not specified, similar compounds have been used as building blocks for the synthesis of novel heterocyclic compounds with potential medicinal properties.

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-(oxan-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAUZLMQMZEWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(C=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

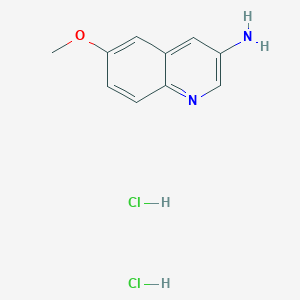

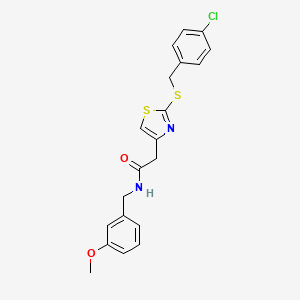

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2822146.png)

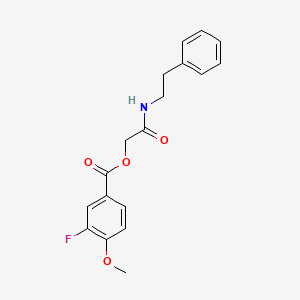

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2822149.png)

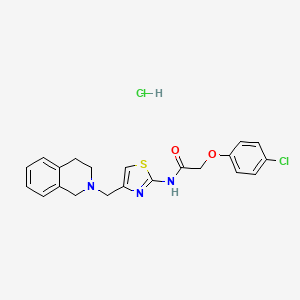

![2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2822152.png)

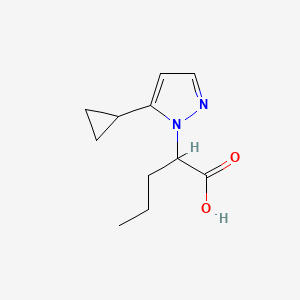

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

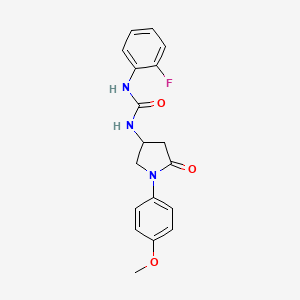

![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2822168.png)

![(2Z)-2-{[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2822169.png)